molecular formula C14H15ClFNO2S B7815143 2-(4-Fluorobenzenesulfonyl)-2-phenylethan-1-amine hydrochloride

2-(4-Fluorobenzenesulfonyl)-2-phenylethan-1-amine hydrochloride

Cat. No.: B7815143
M. Wt: 315.8 g/mol
InChI Key: PXBPZEHWRPHEPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluorobenzenesulfonyl)-2-phenylethan-1-amine hydrochloride is a chemical compound with significant applications in scientific research, particularly in chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, which make it a valuable tool in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 4-fluorobenzenesulfonyl chloride with phenylethylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Fluorobenzenesulfonyl)-2-phenylethan-1-amine hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: It serves as a probe in biochemical studies to investigate enzyme activities and binding interactions.

  • Medicine: The compound is explored for its potential therapeutic properties, including its use in drug discovery and development.

  • Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(4-Fluorobenzenesulfonyl)-2-phenylethan-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating biochemical processes within cells.

Comparison with Similar Compounds

When compared to similar compounds, 2-(4-Fluorobenzenesulfonyl)-2-phenylethan-1-amine hydrochloride stands out due to its unique structure and reactivity. Similar compounds include:

  • 2-(3-Fluorobenzenesulfonyl)-2-phenylethan-1-amine hydrochloride

  • 2-(2-Fluorobenzenesulfonyl)-2-phenylethan-1-amine hydrochloride

  • 2-(4-Chlorobenzenesulfonyl)-2-phenylethan-1-amine hydrochloride

These compounds share similar structural features but differ in the position and type of substituents on the benzene ring, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfonyl-2-phenylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO2S.ClH/c15-12-6-8-13(9-7-12)19(17,18)14(10-16)11-4-2-1-3-5-11;/h1-9,14H,10,16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXBPZEHWRPHEPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN)S(=O)(=O)C2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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